molecular formula C19H31ClN2O3 B283292 N-(2-chloro-5-ethoxy-4-propoxybenzyl)-N-[3-(4-morpholinyl)propyl]amine

N-(2-chloro-5-ethoxy-4-propoxybenzyl)-N-[3-(4-morpholinyl)propyl]amine

Numéro de catalogue B283292
Poids moléculaire: 370.9 g/mol
Clé InChI: MNVNSCGQJIPKBT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-chloro-5-ethoxy-4-propoxybenzyl)-N-[3-(4-morpholinyl)propyl]amine is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as CEP-1347 and has been extensively studied for its ability to inhibit the activity of c-Jun N-terminal kinase (JNK), which is a key regulator of various cellular processes.

Mécanisme D'action

CEP-1347 exerts its neuroprotective effects by inhibiting the activity of N-(2-chloro-5-ethoxy-4-propoxybenzyl)-N-[3-(4-morpholinyl)propyl]amine, which is a key regulator of various cellular processes, including apoptosis, inflammation, and oxidative stress. N-(2-chloro-5-ethoxy-4-propoxybenzyl)-N-[3-(4-morpholinyl)propyl]amine is activated in response to various stress stimuli, including oxidative stress and inflammation, and its activation is implicated in the pathogenesis of various neurodegenerative diseases.
Biochemical and Physiological Effects:
CEP-1347 has been shown to have neuroprotective effects in various animal models of neurodegenerative diseases. The compound has been shown to protect against neuronal cell death, reduce inflammation, and improve functional outcomes. CEP-1347 has also been shown to modulate the expression of various genes involved in neurodegeneration and has been shown to promote neuronal survival.

Avantages Et Limitations Des Expériences En Laboratoire

CEP-1347 is a potent inhibitor of N-(2-chloro-5-ethoxy-4-propoxybenzyl)-N-[3-(4-morpholinyl)propyl]amine activity and has been shown to have significant neuroprotective effects in preclinical studies. The compound has a favorable pharmacokinetic profile and can be administered orally, which makes it a promising candidate for further development as a therapeutic agent. However, the compound has some limitations, including its potential toxicity and the need for further optimization to improve its efficacy and safety.

Orientations Futures

There are several future directions for the research on CEP-1347. One potential direction is to further optimize the compound to improve its pharmacokinetic properties and reduce its toxicity. Another direction is to investigate the potential therapeutic applications of CEP-1347 in other diseases, such as traumatic brain injury and multiple sclerosis. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the neuroprotective effects of CEP-1347 and to identify potential biomarkers for patient selection and monitoring.

Méthodes De Synthèse

The synthesis of CEP-1347 involves a multi-step process that includes the reaction of 2-chloro-5-ethoxy-4-propoxybenzyl chloride with 3-(4-morpholinyl)propylamine. The resulting intermediate is then subjected to further reactions to produce the final product. The synthesis of CEP-1347 has been optimized to ensure high yields and purity.

Applications De Recherche Scientifique

CEP-1347 has been extensively studied for its potential therapeutic applications in various diseases, including Parkinson's disease, Alzheimer's disease, and stroke. The compound has been shown to inhibit N-(2-chloro-5-ethoxy-4-propoxybenzyl)-N-[3-(4-morpholinyl)propyl]amine activity, which is implicated in the pathogenesis of these diseases. In preclinical studies, CEP-1347 has demonstrated neuroprotective effects and has been shown to improve functional outcomes in animal models of Parkinson's disease and stroke.

Propriétés

Formule moléculaire

C19H31ClN2O3

Poids moléculaire

370.9 g/mol

Nom IUPAC

N-[(2-chloro-5-ethoxy-4-propoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine

InChI

InChI=1S/C19H31ClN2O3/c1-3-10-25-19-14-17(20)16(13-18(19)24-4-2)15-21-6-5-7-22-8-11-23-12-9-22/h13-14,21H,3-12,15H2,1-2H3

Clé InChI

MNVNSCGQJIPKBT-UHFFFAOYSA-N

SMILES

CCCOC1=C(C=C(C(=C1)Cl)CNCCCN2CCOCC2)OCC

SMILES canonique

CCCOC1=C(C=C(C(=C1)Cl)CNCCCN2CCOCC2)OCC

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.